2-Azido-1,1,1-trifluoroethane

Description

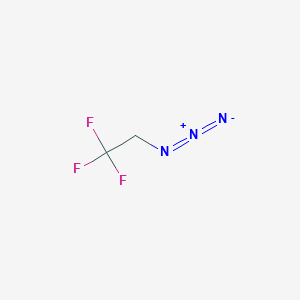

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3N3/c3-2(4,5)1-7-8-6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPWZBSZQKPQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479076 | |

| Record name | Ethane, 2-azido-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846057-92-9 | |

| Record name | Ethane, 2-azido-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1,1,1 Trifluoroethane

Established Synthetic Routes

The most common and well-established methods for synthesizing 2-Azido-1,1,1-trifluoroethane rely on the nucleophilic displacement of a suitable leaving group from a trifluoroethane scaffold by an azide (B81097) anion.

Strategies Involving Azide Anion Addition to Fluorinated Precursors

The principal strategy for synthesizing this compound involves the direct reaction of an azide salt, typically sodium azide (NaN₃), with a 2,2,2-trifluoroethyl derivative bearing a good leaving group at the C2 position. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Commonly employed precursors include 2-halo-1,1,1-trifluoroethanes (where the halogen is iodine, bromine, or chlorine) and sulfonate esters of 2,2,2-trifluoroethanol (B45653), such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or tosylate. guidechem.comtcichemicals.com The reaction with 2-iodo-1,1,1-trifluoroethane or 2,2,2-trifluoroethyl triflate generally proceeds under milder conditions and gives higher yields due to the excellent leaving group ability of iodide and triflate, respectively. guidechem.comtcichemicals.com The choice of solvent is critical and typically involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to solubilize the azide salt and facilitate the substitution reaction.

| Precursor | Reagents | Solvent | Conditions | Yield |

| 2-Iodo-1,1,1-trifluoroethane | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature to mild heating | High |

| 2-Bromo-1,1,1-trifluoroethane | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated Temperature | Moderate to High |

| 2-Chloro-1,1,1-trifluoroethane | Sodium Azide (NaN₃) | Aprotic Solvent (e.g., NMP) | High Temperature & Pressure | Moderate |

| 2,2,2-Trifluoroethyl Triflate | Sodium Azide (NaN₃) | Acetonitrile or DMF | Room Temperature | Very High |

This table represents typical reaction conditions compiled from general synthetic knowledge. Specific yields and conditions can vary based on detailed experimental procedures.

Analogous Approaches from Related Fluoroethanes

The synthetic logic applied to this compound is mirrored in the preparation of other azidoalkanes from their corresponding halogenated precursors. For instance, the synthesis of 2-azidoethanol (B47996) is readily accomplished by reacting 2-chloroethanol (B45725) or 2-bromoethanol (B42945) with sodium azide in an aqueous or alcoholic solvent. chemicalbook.com In one procedure, 2-bromoethanol is treated with sodium azide in water and heated overnight to produce 2-azidoethanol in excellent yield. chemicalbook.com

Furthermore, the synthesis of more complex fluoroalkyl azides, such as 1-azido-1,1,2,2-tetrafluoroethane, has been reported via the addition of an azide anion to a fluorinated alkene (tetrafluoroethylene) in a protic environment. nih.gov This method highlights that the fundamental approach of introducing an azide group via nucleophilic attack is a versatile and broadly applicable strategy within fluorinated organic chemistry. nih.gov These analogous preparations underscore the robustness of using halide- or sulfonate-to-azide conversion as a primary synthetic tool.

Emerging Synthetic Developments and Process Optimization

While traditional substitution reactions are reliable, research continues to explore milder, more efficient, and safer methods for the synthesis of organic azides, including this compound.

One significant development is the use of alternative azidating agents. Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed for the direct conversion of alcohols to azides under mild conditions. organic-chemistry.orgorgsyn.org This method offers a potential alternative route starting from the readily available and inexpensive 2,2,2-trifluoroethanol. wikipedia.org The reaction proceeds rapidly at room temperature in the presence of a suitable base, and the byproducts are water-soluble, which greatly simplifies purification. organic-chemistry.org This approach avoids the intermediate step of converting the alcohol to a halide or sulfonate, thus improving atom economy and reducing the number of synthetic steps.

Process optimization for industrial-scale synthesis often focuses on developing continuous flow processes. While specific examples for this compound are not widely published, related processes for producing 2,2,2-trifluoroethanol from 2-halo-1,1,1-trifluoroethane have been developed to run continuously at high temperatures and pressures. google.com Such methodologies could be adapted for the synthesis of the target azide, potentially improving safety, scalability, and efficiency over traditional batch processing. Optimization of reaction parameters such as solvent, temperature, and reaction time remains a key area of investigation to maximize yield and minimize the formation of elimination byproducts.

| Method | Precursor | Key Reagent | Advantage |

| Direct Azidation of Alcohol | 2,2,2-Trifluoroethanol | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Bypasses halide/sulfonate activation; mild conditions; easy purification. organic-chemistry.org |

| Continuous Flow Synthesis | 2-Halo-1,1,1-trifluoroethane | Sodium Azide | Potentially improved scalability, safety, and efficiency for industrial production. google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Azido 1,1,1 Trifluoroethane

1,3-Dipolar Cycloaddition Reactions

2-Azido-1,1,1-trifluoroethane serves as a valuable 1,3-dipole in cycloaddition reactions, a class of reactions fundamental to the synthesis of five-membered heterocycles. wikipedia.org The trifluoromethyl group imparts unique electronic properties to the azide (B81097), influencing its reactivity and the stability of the resulting products.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, broad scope, and exceptional regioselectivity. wikipedia.orgorganic-chemistry.org This reaction unites organic azides, such as this compound, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org The copper catalyst dramatically accelerates the reaction, with rate increases of up to 10⁷ compared to the uncatalyzed thermal process. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper-Acetylide Intermediate : The reaction initiates with the formation of a copper(I)-acetylide species from a terminal alkyne. wikipedia.org The active Cu(I) can be generated in situ from Cu(II) salts (like copper(II) sulfate) using a reducing agent such as sodium ascorbate. wikipedia.orgorganic-chemistry.org Computational studies suggest that thermodynamically stable multinuclear copper-acetylide species, potentially involving up to four copper atoms, may form. nih.gov

Complexation and Cyclization : The azide, in this case, this compound, coordinates to the copper-acetylide intermediate. wikipedia.org Specifically, the pre-reactive complexation involves the negatively charged secondary nitrogen of the azide and the positively charged copper of the acetylide, which orients the reactants for cycloaddition. nih.gov This leads to the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org

Ring Contraction and Protonolysis : The metallacycle then undergoes ring contraction to a triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis, where the proton is sourced from the initial terminal alkyne, releases the 1,2,3-triazole product and regenerates the copper catalyst for the next cycle. wikipedia.orgorganic-chemistry.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. beilstein-journals.org Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant with terminal alkynes exclusively produces the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgspringernature.com This high degree of regioselectivity has been confirmed for reactions involving this compound. nih.gov The stepwise, copper-mediated mechanism dictates this outcome, precluding the formation of the 1,5-isomer. beilstein-journals.org The reaction is stereospecific, meaning the stereochemistry of the starting materials is retained in the product, although for the reaction between an achiral azide like this compound and a terminal alkyne, new stereocenters are not typically formed in the triazole ring itself.

The efficiency of the CuAAC reaction is highly dependent on the catalytic system, including the copper source, reducing agents, and, crucially, the ligands coordinated to the copper center. beilstein-journals.org

Catalyst Source : While Cu(I) salts like cuprous bromide or iodide can be used directly, the most common and effective method involves the in situ reduction of a Cu(II) salt with sodium ascorbate. wikipedia.org This approach avoids the oxidative homocoupling of the alkyne, a common side reaction. organic-chemistry.org

Ligands : Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation or oxidation, and increasing the reaction rate. beilstein-journals.org

Nitrogen-based ligands such as derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) have been shown to accelerate the reaction rate two- to three-fold. beilstein-journals.org

Tris(triazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the catalyst from oxidation and other undesirable pathways. google.com

Benzimidazole-based ligands have been developed and shown to provide faster reaction rates than TBTA in some cases. google.com

The choice of counter-ion in pre-formed cationic copper(I) complexes also impacts efficiency, with nitrate (B79036) (NO₃⁻) bearing complexes showing excellent catalytic activity under solvent-free conditions. mdpi.com

The table below summarizes the effect of different ligands on the CuAAC reaction, based on findings from various studies.

| Ligand Family | Example Ligand | Observation | Citation |

| Bipyridine/Phenanthroline | Bathophenanthrolinedisulfonate | Two- to three-fold rate increase; optimal ligand:copper ratio of 2:1. | beilstein-journals.org |

| Triazole-based | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Commonly used to enhance reaction efficiency and prevent side reactions. | google.com |

| Benzimidazole-based | Tris(2-benzimidazolylmethyl)amine | Provided for faster reactions than TBTA in comparative kinetic evaluations. | google.com |

| Phosphine-based | MonoPhos | High yield (99%) in one hour with CuCl in an aqueous medium. | beilstein-journals.org |

Other Cycloaddition Modes

While CuAAC is the most prominent reaction for this compound, it can participate in other cycloaddition reactions with different types of dipolarophiles.

Fluorinated azides can react with primary amines in a [3+2] cycloaddition to form substituted tetrazoles. Research on the closely related 1-azido-1,1,2,2-tetrafluoroethane demonstrates this reactivity. nih.govnih.gov The reaction proceeds through a nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide group. This is followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to yield the tetrazole ring. nih.gov This pathway represents a significant alternative cycloaddition mode for fluorinated azides beyond alkyne partners.

Optimization studies for the reaction between 1-azido-1,1,2,2-tetrafluoroethane and n-butylamine show that the reaction proceeds to full conversion at ambient temperature over 12 hours or more rapidly at 40 °C within 2 hours. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the need for a catalyst, driven by the high strain of cyclic alkynes. magtech.com.cn The reactivity of azides, including this compound, in SPAAC reactions is influenced by the structure of the cycloalkyne. While the reaction of this compound with some cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) proceeds, more strained cyclooctynes such as azadibenzocyclooctyne (ADIBO) exhibit faster reaction rates. nih.govnih.gov

The kinetics of SPAAC reactions are often determined by second-order rate constants. magtech.com.cn For instance, the reaction of benzyl (B1604629) azide with ADIBO has a second-order rate constant of 4.0 x 10⁻¹ M⁻¹ s⁻¹. nih.gov The reactivity of different azides with various cyclooctynes has been studied, revealing that primary, secondary, and tertiary azides show similar reaction rates with less sterically hindered cyclooctynes like BCN. However, with more sterically demanding cyclooctynes like ADIBO, the reactivity of tertiary azides decreases significantly compared to primary and secondary azides. researchgate.net Secondary interactions within the reactants can also enhance the rate and regioselectivity of SPAAC reactions. rsc.orgchemrxiv.org For example, the cycloaddition of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid is accelerated by the formation of a boronate ester. rsc.orgchemrxiv.org

Interactive Data Table: SPAAC Reactivity of Azides with Cyclooctynes

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) | Notes |

| Benzyl azide | ADIBO | 4.0 x 10⁻¹ M⁻¹ s⁻¹ | nih.gov |

| Ruthenium(II)-azido complex | ADIBO | 6.9 x 10⁻² M⁻¹ s⁻¹ | nih.gov |

| BCN-POE3-NH₂ | β-mercaptoethanol | 10⁻⁴ M⁻¹ s⁻¹ | Thiolyne side reaction. nih.gov |

Denitrogenative Transformations of Triazole Adducts Derived from this compound

Triazoles formed from the cycloaddition of this compound can undergo denitrogenation, which involves the loss of a nitrogen molecule (N₂), to form a variety of other nitrogen-containing compounds. avcr.cz These transformations can be induced thermally, photochemically, or through catalysis by transition metals or acids. avcr.czrsc.org

Thermal or photochemical decomposition of triazoles can lead to the formation of highly reactive nitrene intermediates. avcr.cz For instance, microwave-assisted thermal denitrogenation of N-pentafluoroethyl-1,2,3-triazoles can lead to the formation of ketenimines, which can then cyclize to form isoquinolines. rsc.org A similar photocatalytic process can generate nitrenes from fluorinated azides, which are useful for synthesizing N-trifluoromethyl aziridines. avcr.cz

Rhodium(II) catalysts are effective in promoting the denitrogenation of N-fluoroalkyl-1,2,3-triazoles, leading to transannulation reactions where the triazole ring is converted into other heterocyclic systems. d-nb.infonih.govorganic-chemistry.org For example, the rhodium-catalyzed reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes yields substituted pyrroles. d-nb.infonih.gov This method has been used to synthesize a variety of polysubstituted pyrroles from N-sulfonyl-1,2,3-triazoles and vinyl ethers. organic-chemistry.org The mechanism is believed to involve the formation of a rhodium carbenoid intermediate that reacts with the alkyne. d-nb.infonih.govbeilstein-journals.org

Acid catalysis provides another avenue for the transformation of triazole adducts. Both Brønsted and Lewis acids can mediate the denitrogenation of N-fluoroalkyl-1,2,3-triazoles, proceeding through vinyl cation intermediates to yield various N-alkenyl compounds. rsc.org For example, the reaction of 5-acyl-N-fluoroalkyl-1,2,3-triazoles with Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can produce cyclopentenones, indenones, or oxazoles. rsc.org The choice of Lewis acid and the substitution pattern on the triazole ring dictates the product outcome. rsc.org Similarly, acid-catalyzed cleavage of N-acyl-1,2,3-triazoles can lead to the formation of enamido triflates. rsc.orgchemrxiv.org The reaction of CF₃-ynones with sodium azide can be switched between forming triazoles or isoxazoles by the presence or absence of an acid catalyst. nih.gov

Interactive Data Table: Acid-Catalyzed Transformations of Triazoles

| Triazole Substrate | Acid Catalyst | Product(s) | Reference |

| 5-Acyl-N-fluoroalkyl-1,2,3-triazoles | AlCl₃ or BF₃·OEt₂ | Cyclopentenones, indenones, or oxazoles | rsc.org |

| N-Acyl-1,2,3-triazoles | Triflic acid | Enamido triflates | rsc.orgchemrxiv.org |

| CF₃-ynones and NaN₃ | Acetic acid | 5-CF₃-isoxazoles | nih.gov |

| CF₃-ynones and NaN₃ | None | 4-Trifluoroacetyltriazoles | nih.gov |

Nucleophilic Reactivity Studies

The azide functional group in this compound can act as a nucleophile in substitution reactions. masterorganicchemistry.com For example, it can participate in Sₙ2 reactions to form carbon-nitrogen bonds. masterorganicchemistry.com Additionally, the reaction of fluorinated azides with nucleophiles is an area of ongoing research. avcr.cz One study demonstrated the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines, where the nucleophilic nitrogen of the amine attacks the terminal nitrogen of the azide. This is followed by elimination of hydrogen fluoride and subsequent cyclization to form 5-substituted N-tetrafluoroethyltetrazoles. nih.gov

Coordination Chemistry with Transition Metal Centers

This compound can serve as a ligand for transition metal complexes. cymitquimica.com The azide ligand is versatile and can coordinate to metal centers in various modes, including as a terminal monodentate ligand or as a bridging ligand between multiple metal centers. at.uawikipedia.org The coordination of an azido (B1232118) ligand to a transition metal can influence its reactivity. For instance, the reactivity of a ruthenium(II)-azido complex in cycloaddition reactions with alkynes has been investigated. nih.gov While it did not react with non-activated alkynes, it readily underwent cycloaddition with strained cyclooctynes like BCN and ADIBO. nih.gov The resulting triazolato complexes were stable and could be isolated. nih.gov The nature of intermolecular interactions in transition metal azide complexes, such as those involving N···N and M···N contacts, has also been studied computationally. rsc.orgunizar.es

Applications in Advanced Chemical Synthesis and Material Science Research

Utility as a Building Block for Fluorinated Heterocyclic Scaffolds

The introduction of fluorine atoms or fluoroalkyl groups into heterocyclic rings is a widely adopted strategy in medicinal chemistry and agrochemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. 2-Azido-1,1,1-trifluoroethane serves as a versatile precursor for creating N-trifluoroethyl substituted heterocycles, which are of significant interest in the development of novel bioactive compounds and functional materials. nih.govdundee.ac.ukmdpi.com

The 1,2,3-triazole core is a key structural motif, and its synthesis has been revolutionized by the advent of click chemistry. This compound is an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a click reaction. This reaction with terminal alkynes proceeds with high efficiency and regioselectivity to exclusively yield 1,4-disubstituted-1-(2,2,2-trifluoroethyl)-1,2,3-triazoles. nd.edusigmaaldrich.com

Alternatively, a metal-free pathway allows for the synthesis of the isomeric 1,5-disubstituted triazoles. This method involves the reaction of this compound with carbonyl-stabilized phosphonium (B103445) ylides. nih.gov The reaction proceeds under mild, room temperature conditions and is tolerant of air and water, offering a complementary approach to the well-established CuAAC for accessing different regioisomers. nih.gov

| Method | Reactant | Catalyst/Reagent | Product Regioisomer | Key Advantages |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) salt (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted | High efficiency, high yield, robust, "click chemistry" standard. nd.edusigmaaldrich.com |

| Phosphonium Ylide Cyclization | Carbonyl-stabilized Phosphonium Ylide | None (Metal-free) | 1,5-disubstituted | Access to alternate regioisomer, mild conditions, tolerates air/water. nih.gov |

The N-trifluoroethyl triazoles synthesized from this compound are not merely final products but also versatile intermediates for further transformations into other valuable heterocyclic systems. A key reaction is the rhodium(II)-catalyzed transannulation, where the triazole ring is converted into an imidazole (B134444) ring. nih.govnih.gov When N-trifluoroethyl triazoles react with nitriles in the presence of a rhodium(II) catalyst, they rearrange to form highly substituted N-(2,2,2-trifluoroethyl)imidazoles. nih.gov

This transannulation chemistry extends to the formation of other nitrogen-containing rings. For instance, the reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, catalyzed by rhodium(II), can produce N-perfluoroalkyl-disubstituted pyrroles. nih.gov This demonstrates the utility of fluoroalkylated triazoles as synthons for accessing a broader family of fluorinated heterocycles.

| Starting Triazole | Reagent | Catalyst | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| N-(2,2,2-trifluoroethyl)-1,2,3-triazole | Nitrile (e.g., Benzonitrile) | Rhodium(II) acetate | N-(2,2,2-trifluoroethyl)imidazole | nih.govnih.gov |

| N-perfluoroalkyl-1,2,3-triazole | Terminal Alkyne | Rhodium(II) acetate | N-perfluoroalkyl-pyrrole | nih.gov |

Beyond triazoles, this compound can participate in [3+2] cycloaddition reactions with other partners to form different five-membered rings. The synthesis of fluorinated tetrazoles, another important heterocycle in medicinal chemistry, can be achieved through this pathway. For example, related fluoroalkyl azides have been shown to undergo [3+2] cycloaddition with primary amines to yield novel 5-fluoroalkyl-substituted tetrazoles. nih.gov This reaction provides a direct route to install the N-trifluoroethyl group onto a tetrazole scaffold, expanding the range of accessible fluorinated heterocycles from this versatile building block.

Integration into Click Chemistry Architectures for Molecular Assembly

The concept of "click chemistry" describes a class of reactions that are modular, high-yielding, and generate minimal byproducts, enabling the efficient construction of complex chemical structures from smaller, simpler units. nih.govillinois.edu this compound, as a key participant in the CuAAC reaction, is central to the application of click chemistry in creating advanced molecular and material architectures. nd.edusigmaaldrich.com

The modularity of the click reaction allows chemists to easily join two different molecular fragments, one containing an alkyne and the other an azide (B81097). mdpi.com By using this compound, a trifluoroethyl group can be precisely and efficiently introduced at a specific location within a larger molecule. This is particularly valuable for the late-stage functionalization of complex molecules like drug candidates or biological probes, where the introduction of a trifluoromethyl group can fine-tune biological activity and pharmacokinetic properties. The azide's stability and selective reactivity make it an ideal functional handle for this modular approach. nih.gov

The principles of click chemistry extend from discrete molecules to macromolecules, making a significant impact on materials science and polymer design. nih.gov The CuAAC reaction is a powerful tool for polymer modification and synthesis.

Polymer Functionalization: Pre-existing polymers containing pendant alkyne groups can be readily functionalized by reacting them with this compound. This process grafts trifluoroethyl groups onto the polymer backbone, modifying the material's surface properties, solubility, and thermal stability.

Block Copolymer Synthesis: Click chemistry can be used to link different polymer chains together. For instance, a polymer chain synthesized with a terminal alkyne can be "clicked" to another polymer chain bearing a terminal azide group (or vice versa), providing a highly efficient method for creating well-defined block copolymers. nih.gov

Network and Hydrogel Formation: When multifunctional azides and alkynes are used, the click reaction can create cross-linked polymer networks. Using this compound or related azides in such systems allows for the creation of fluorinated hydrogels or elastomers with tailored properties for applications ranging from biomedical devices to advanced coatings. nd.edu The incorporation of the trifluoromethyl group often enhances the thermal and chemical resistance of the resulting polymer material.

Functionalization Strategies in Chemical Biology Research (e.g., Nucleic Acid and Peptide Labeling)

The azide functional group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govsciengine.comnih.gov This reaction's high efficiency, selectivity, and biocompatibility make it an ideal method for labeling and modifying biomolecules such as nucleic acids and peptides. nih.govnih.gov this compound serves as a trifluoroethyl-bearing reagent in these bioconjugation strategies.

The general principle involves the reaction of the azido (B1232118) group of this compound with a terminal alkyne that has been incorporated into a nucleic acid or peptide. This reaction forms a stable triazole linkage, covalently attaching the trifluoroethyl group to the biomolecule. sciengine.com The small size of the azide group allows for its incorporation into biological systems with minimal perturbation. nih.gov

Nucleic Acid Labeling:

The introduction of labels into DNA and RNA is crucial for studying their structure, function, and localization. The CuAAC reaction is a powerful tool for this purpose. sciengine.comnih.gov Alkyne-modified nucleosides can be incorporated into oligonucleotides during solid-phase synthesis. Subsequent reaction with an azide, such as this compound, in the presence of a copper(I) catalyst, leads to the site-specific attachment of the trifluoroethyl group. glenresearch.com This strategy allows for the introduction of the trifluoroethyl moiety at specific, predetermined positions within the nucleic acid sequence. The resulting trifluoroethylated nucleic acids can then be studied for their altered biophysical properties or used as probes in various biological assays.

Peptide Labeling:

Similarly, peptides can be functionalized with this compound. Amino acids containing a terminal alkyne in their side chain can be incorporated into a peptide sequence through solid-phase peptide synthesis. The subsequent click reaction with this compound provides a straightforward method for introducing the trifluoroethyl group. This bioorthogonal ligation strategy is highly specific and does not interfere with the native functional groups present in the peptide. nih.gov The resulting trifluoroethyl-modified peptides can exhibit altered conformational preferences, stability, and binding affinities, making this a valuable tool for peptide engineering and drug discovery.

| Biomolecule | Labeling Strategy | Key Reagents |

| Nucleic Acid | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified nucleoside, this compound, Copper(I) catalyst |

| Peptide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified amino acid, this compound, Copper(I) catalyst |

Role in Fluoroalkylation Methodologies for Molecular Property Modulation

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. nih.gov The trifluoroethyl group (-CH2CF3), in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, through its participation in cycloaddition reactions, serves as a valuable reagent for introducing this important structural motif.

The primary route for incorporating the trifluoroethyl group from this compound is through the formation of N-trifluoroethylated heterocycles via [3+2] cycloaddition reactions with alkynes. The resulting 1,2,3-triazole ring is a stable and often desirable linker in drug design. This approach allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles.

The trifluoroethyl group is known to be a bioisostere of the ethyl or ethoxy group, meaning it has a similar size but different electronic properties. rsc.org This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl moiety within the trifluoroethyl group can alter the acidity or basicity of nearby functional groups, which can in turn influence drug-receptor interactions.

| Property Modulated | Effect of Trifluoroethylation |

| Lipophilicity | Generally increases |

| Metabolic Stability | Often enhanced by blocking metabolic sites |

| Acidity/Basicity | Can be altered due to the inductive effect of the CF3 group |

| Binding Affinity | Can be improved through favorable interactions with protein targets |

| Conformation | May influence the secondary structure of peptides |

Computational and Theoretical Studies on 2 Azido 1,1,1 Trifluoroethane and Its Reaction Pathways

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical (QM) calculations are fundamental to understanding the intricate details of chemical reaction mechanisms. For 2-Azido-1,1,1-trifluoroethane, these investigations have primarily centered on its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of azide (B81097) chemistry.

Theoretical studies have elucidated that the cycloaddition reactions of azides can proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the two new sigma bonds are formed simultaneously, passing through a single transition state. In contrast, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate, characterized by two separate transition states.

For reactions involving this compound with various dipolarophiles (such as alkynes), QM calculations are employed to locate the structures of reactants, transition states, intermediates, and products on the potential energy surface. The nature of these stationary points is confirmed by frequency calculations, where transition states exhibit a single imaginary frequency corresponding to the reaction coordinate.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group in this compound significantly influences its electronic structure and reactivity. QM studies help to quantify this influence on the frontier molecular orbitals (HOMO and LUMO) of the azide, which governs its reactivity in cycloaddition reactions. These calculations can predict whether the reaction is normal-electron-demand or inverse-electron-demand, providing a rationale for the observed regioselectivity and reaction rates.

Density Functional Theory (DFT) Applications in Selectivity and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying the reaction energetics and selectivity of molecules like this compound. unige.ch

DFT calculations have been instrumental in analyzing the regioselectivity of the 1,3-dipolar cycloaddition of this compound with unsymmetrical alkynes, which can lead to the formation of two possible regioisomers (1,4- and 1,5-disubstituted triazoles). By calculating the activation energies for the competing pathways, DFT can accurately predict the predominant isomer formed. These predictions are often in excellent agreement with experimental observations. researchgate.net

The energetics of the reaction, including activation barriers (ΔE‡) and reaction energies (ΔEr), are key parameters obtained from DFT studies. These values provide a quantitative measure of the kinetic and thermodynamic favorability of a reaction pathway. For instance, a lower activation barrier indicates a faster reaction rate.

Below is a representative data table summarizing the calculated activation and reaction energies for the cycloaddition of an azide with a terminal alkyne, illustrating the kind of data generated from DFT studies.

| Reaction Pathway | Activation Energy (ΔE‡) in kcal/mol | Reaction Energy (ΔEr) in kcal/mol |

| Formation of 1,4-isomer | 15.8 | -35.2 |

| Formation of 1,5-isomer | 18.2 | -32.9 |

This interactive table showcases hypothetical DFT-calculated energy values for a typical azide-alkyne cycloaddition to demonstrate the prediction of regioselectivity. Lower activation energy for the 1,4-isomer pathway suggests it is the kinetically favored product.

Furthermore, DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, are used to rationalize the observed selectivity. Analysis of the Fukui functions or the dual descriptor can pinpoint the most reactive atomic sites within the reacting molecules, offering a deeper understanding of the bond-forming processes.

Molecular Dynamics and Simulation Approaches to Reactivity

While quantum mechanical and DFT methods are excellent for studying the electronic details of a reaction at a static level, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and the exploration of the potential energy surface.

For a relatively small molecule like this compound, classical MD simulations can be employed to study its behavior in different solvent environments. This is crucial as solvent molecules can influence reaction rates and selectivities by stabilizing or destabilizing transition states and intermediates. For example, MD simulations could model the solvation shell around the azide and the dipolarophile, providing insights into specific solvent-solute interactions.

However, specific molecular dynamics studies focusing solely on the reactivity of this compound are not extensively reported in the literature. More commonly, MD simulations are applied to larger systems, such as biomolecules or materials. Ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, could in principle be used to simulate the entire reaction event, providing a dynamic picture of bond breaking and formation. These methods are computationally very intensive and are typically used for fundamental studies of reaction mechanisms. While detailed MD studies on related fluorinated ethanes exist, providing insight into intermolecular interactions, specific reactive simulations for this compound are less common. nih.gov

Future Research Directions and Unexplored Avenues for 2 Azido 1,1,1 Trifluoroethane

Development of Green and Sustainable Synthetic Approaches

The advancement of synthetic methodologies for 2-azido-1,1,1-trifluoroethane that are both efficient and environmentally benign is a critical research objective. Current methods often rely on traditional approaches that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic routes.

One promising avenue is the exploration of continuous flow chemistry. Flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for scalability compared to batch processes. google.com The synthesis of 2,2,2-trifluoroethylamine, a related compound, has been explored using pipeline-type reactors, demonstrating the feasibility of this approach for fluorinated ethylamines. google.com Adapting these principles to the azidation of a suitable 2-trifluoroethyl electrophile could lead to a safer, more efficient, and automated synthesis of the target azide (B81097).

Another key area is the development of atom-economical, metal-free reactions. Recently, a metal-free method for the azidotrifluoromethylation of alkenes was developed using trifluoromethanesulfonyl azide as a bifunctional reagent that incorporates both the CF₃ and N₃ groups. rsc.orgnih.govthieme.de This strategy avoids transition-metal catalysts and expensive precursors. nih.gov Future work could focus on designing novel reagents or catalytic systems that can directly and selectively introduce the CF₃CH₂N₃ moiety or its synthetic equivalents using principles of green chemistry, such as minimizing waste and using less hazardous solvents. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and automation. google.com | Optimization of reactor design, reaction kinetics, and purification methods for azide synthesis. |

| Metal-Free Catalysis | Avoids toxic and expensive transition metals, reduces metal contamination in products. thieme.de | Discovery of new organic catalysts or promoters for efficient azidation. |

| Bifunctional Reagents | High atom economy, single-step installation of complex fragments. rsc.org | Design and synthesis of stable and selective reagents for trifluoroethylazidation. |

| Biocatalysis | Use of enzymes for high selectivity under mild conditions. | Identification or engineering of enzymes capable of performing the desired transformation. |

Discovery of Novel Reactivity and Unconventional Transformation Pathways

The reactivity of this compound is dominated by the azide group, primarily in [3+2] cycloaddition reactions to form N-trifluoroethylated 1,2,3-triazoles. cfplus.cz While this "click chemistry" approach is robust, significant potential exists for uncovering novel and unconventional transformations.

Future research could investigate the generation and reactivity of the corresponding trifluoroethyl nitrene. Photocatalytic or thermal decomposition of this compound could provide access to this highly reactive intermediate, which could then participate in C-H insertion or aziridination reactions to create complex nitrogen-containing molecules. avcr.cz The study of related α-fluorinated azidoalkanes has shown that nitrene formation is a viable pathway. avcr.cz

Furthermore, the exploration of reactions that leverage the electronic influence of the trifluoromethyl group is a fertile area for discovery. For instance, the protonation of the azide with superacids could lead to the formation of trifluoroethylaminodiazonium salts, highly reactive species whose synthetic potential remains largely untapped. avcr.cz Additionally, the unique reactivity of 1,1,1-trifluoroalkanones in the presence of Lewis acids suggests that the trifluoromethyl group can induce unexpected rearrangements and transformations. beilstein-journals.org Investigating the behavior of derivatives of this compound under strongly acidic or Lewis acidic conditions could unveil novel reaction pathways.

The denitrogenative reactions of N-fluoroalkyl-1,2,3-triazoles, derived from the cycloaddition of fluoroalkyl azides, represent another promising frontier. avcr.cz These reactions can lead to a variety of structurally diverse nitrogen heterocycles and N-alkenyl compounds through rhodium-catalyzed or acid-mediated pathways. nih.govresearchgate.net A systematic study of the denitrogenation of triazoles derived from this compound could provide access to valuable and previously inaccessible trifluoroethylated compounds.

| Reaction Class | Proposed Transformation | Potential Products | Scientific Rationale |

| Nitrene Chemistry | Photocatalytic or thermal nitrene generation and trapping. | N-trifluoroethyl aziridines, C-H amination products. | Access to strained rings and direct functionalization of C-H bonds. avcr.cz |

| Superacid Chemistry | Protonation of the azide moiety. | Trifluoroethylaminodiazonium salts for subsequent functionalization. | Generation of highly electrophilic intermediates for novel bond formations. avcr.cz |

| Lewis Acid Catalysis | Reaction with strong Lewis acids like AlCl₃. | Rearrangement or fragmentation products. | The strong electron-withdrawing CF₃ group can promote unorthodox chemical behavior. beilstein-journals.orgspringernature.com |

| Triazole Denitrogenation | Rhodium(II)-catalyzed or acid-mediated ring transformation. | N-trifluoroethyl imidazoles, oxazoles, enamides. | Cascade reactions providing access to diverse heterocyclic scaffolds. nih.govresearchgate.net |

Expansion of High-Impact Applications in Emerging Scientific Disciplines

While the utility of trifluoromethyl groups in medicinal chemistry is well-documented, the specific applications of this compound can be expanded into other high-impact areas of science.

In chemical biology , this compound is an ideal scaffold for creating novel photoaffinity labels and chemical probes. The azide group allows for facile attachment to biomolecules via click chemistry, while the trifluoromethyl group can serve as a unique ¹⁹F NMR reporter tag for studying biological systems. The development of trifluoroethylated ligands, peptides, or nucleotide analogs could enable new strategies for target identification and imaging.

In materials science , the incorporation of the trifluoroethyl group into polymers can impart unique properties, such as enhanced thermal stability, chemical resistance, and hydrophobicity. Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization. The azide group could be used as a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in coatings, membranes, or advanced electronics.

In medicinal chemistry , beyond its role as a precursor to trifluoroethylamine, the intact this compound moiety could be explored as a bioisostere or a pharmacophore itself. The azide can act as a hydrogen bond acceptor and its linear geometry is distinct from other functional groups. Systematic investigation of trifluoroethyl-substituted azides and the corresponding triazoles in drug discovery programs could lead to new therapeutic agents with improved metabolic stability and cell permeability. nih.gov The synthesis of trifluoromethylated azetidines and other strained heterocycles, which are valuable in drug design, represents another promising application of building blocks derived from trifluoroethyl precursors. nih.gov

| Scientific Discipline | Potential Application | Rationale and Key Advantages |

| Chemical Biology | ¹⁹F NMR probes and photoaffinity labels. | Azide for bioconjugation; CF₃ group for sensitive NMR detection and minimal background signal. |

| Materials Science | Fluorinated polymer synthesis and modification. | Introduction of hydrophobicity, thermal stability; azide handle for "grafting-to" applications. |

| Medicinal Chemistry | Development of novel triazole-based therapeutics. | Triazole ring is a stable and common scaffold in approved drugs; CF₃ group enhances pharmacokinetic properties. nih.gov |

| Agrochemicals | Synthesis of new pesticides and herbicides. | The trifluoromethyl group is a privileged moiety in many active agrochemical compounds. |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Azido-1,1,1-trifluoroethane, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis can involve fluorination of precursor molecules (e.g., substituting chlorine with azide groups). For example, Cr-based catalysts (e.g., Cr₂O₃) used in fluorination of analogous chloro-compounds (e.g., 2-chloro-1,1,1-trifluoroethane) may be adapted by introducing NaN₃ under controlled conditions . Reaction temperature (80–120°C) and catalyst activation (pre-treatment with HF) are critical for minimizing side reactions. Purity can be monitored via GC-MS, with yields optimized by adjusting stoichiometry and solvent polarity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to the azide group’s potential explosivity, use inert atmospheres (N₂/Ar) and avoid mechanical shock or heat. Implement fume hoods for ventilation and wear nitrile gloves, goggles, and flame-resistant lab coats. Toxicity data from structurally similar halogenated ethanes (e.g., 2-chloro-1,1,1-trifluoroethane) suggest acute exposure risks; thus, emergency protocols should include immediate flushing with water for skin/eye contact and medical evaluation for inhalation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ~ -60 to -80 ppm) and monitor reaction progress .

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 169 for [M]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during cyclopropanation reactions involving this compound?

- Methodological Answer : Systematic screening of chiral catalysts (e.g., Co(III)-salen complexes or metalloporphyrins) and reaction conditions (solvent, temperature) is critical. For example, Carreira’s work on Co(III)-salen catalysts improved enantioselectivity in diazo-based cyclopropanations, suggesting analogous strategies for azido derivatives . Pair chiral HPLC with ¹H/¹⁹F NMR to quantify enantiomeric excess (ee) and correlate steric/electronic effects with selectivity.

Q. What computational approaches predict the solvent-dependent stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model solvent interactions by calculating solvation free energies (e.g., COSMO-RS model). QSAR studies, like those predicting solubility for halogenated ethanes, may guide solvent selection (e.g., low-polarity solvents for azide stability) . Molecular dynamics simulations can further assess decomposition pathways under thermal stress.

Q. What mechanistic insights explain the diastereoselectivity challenges in transition metal-catalyzed reactions with this compound?

- Methodological Answer : Study carbene intermediate formation using time-resolved spectroscopy (UV-Vis/TRIR) to track azide decomposition kinetics. Compare with diazo analogs (e.g., 2-diazo-1,1,1-trifluoroethane), where catalyst-metal coordination geometry dictates selectivity . In-situ NMR or XAS can probe metal-azide interactions to optimize ligand design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.